5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

Catalog No.
S8304974
CAS No.
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylami...

Product Name

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

IUPAC Name

5-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazol-3-amine

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-8-1-7(11-12-8)6-2-9(3-6)4-13-5-9/h1,6H,2-5H2,(H3,10,11,12)

InChI Key

PZPPBMLKKUZJPB-UHFFFAOYSA-N

SMILES

C1C(CC12COC2)C3=CC(=NN3)N

Canonical SMILES

C1C(CC12COC2)C3=CC(=NN3)N

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is a complex organic compound characterized by a unique structural framework that combines a pyrazole ring with a spirocyclic moiety. The molecular formula for this compound is C11H14N4O, indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen. The spirocyclic structure contributes to its three-dimensional conformation, which can influence its chemical reactivity and biological activity.

The compound's spirocyclic nature, derived from the oxaspiro[3.3]heptane unit, provides it with distinctive steric and electronic properties, making it a subject of interest in medicinal chemistry and material science.

Typical of amines and heterocycles. These reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Cyclization: It may also participate in cyclization reactions leading to the formation of more complex ring structures.

The specific conditions and reagents used can significantly affect the outcomes of these reactions.

Research indicates that compounds containing pyrazole and spirocyclic structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Pyrazole-containing compounds are often investigated for their potential to modulate inflammatory pathways.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine specifically remains an area for further exploration, particularly in relation to its structure-activity relationship.

The synthesis of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine can be approached through several synthetic routes:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the spirocyclic structure.
  • Amination Reactions: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving suitable leaving groups.
  • Multi-step Synthesis: A combination of functional group transformations, including oxidation and reduction steps, may be employed to construct the final product from simpler building blocks.

Each method may vary in terms of yield and purity, necessitating optimization based on desired applications.

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine has potential applications across several fields:

  • Pharmaceutical Development: Due to its promising biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Material Science: The unique structural features could be exploited in designing novel materials with specific properties.
  • Chemical Probes: Its reactivity might allow it to function as a probe in biochemical assays or as a building block in organic synthesis.

Understanding the interactions of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine with biological targets is crucial for assessing its therapeutic potential. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • In Vivo Studies: Conducting animal model experiments to observe pharmacokinetics and pharmacodynamics.

These studies are essential for elucidating the compound's mechanism of action and therapeutic viability.

Several compounds share structural features with 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1H-PyrazoleHeterocyclicKnown for anti-inflammatory effects
Spiro[4.4]nonaneSpirocyclicExhibits unique strain-related reactivity
2-AminopyridineAmino heterocycleUsed in drug development for various diseases

Uniqueness: The presence of both a spirocyclic structure and a pyrazole ring distinguishes 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine from other similar compounds, potentially leading to unique biological activities not observed in other derivatives.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.105862047 g/mol

Monoisotopic Mass

179.105862047 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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